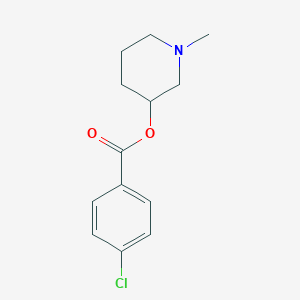
1-Methyl-3-piperidinyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-piperidinyl 4-chlorobenzoate, also known as NMPB or N-Methyl-4-chlorobenzoyl-3-piperidinyl propionate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its pharmacological properties and has been studied extensively for its potential therapeutic applications. In
作用机制
The mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been shown to interact with the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain threshold in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-Methyl-3-piperidinyl 4-chlorobenzoate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and purity determination methods. It has been extensively studied for its pharmacological properties, which makes it a useful reference compound for the development of new drugs. However, there are also limitations to its use. 1-Methyl-3-piperidinyl 4-chlorobenzoate has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Methyl-3-piperidinyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of 1-Methyl-3-piperidinyl 4-chlorobenzoate. Another area of interest is the study of the long-term effects of 1-Methyl-3-piperidinyl 4-chlorobenzoate on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate and its potential therapeutic applications.
合成方法
The synthesis of 1-Methyl-3-piperidinyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and N-methylpiperidine in the presence of propionyl chloride and triethylamine. The reaction yields 1-Methyl-3-piperidinyl 4-chlorobenzoate as a white crystalline solid with a melting point of 71-73°C. The purity of the compound can be determined by analyzing its melting point and spectral data, such as IR and NMR.
科学研究应用
1-Methyl-3-piperidinyl 4-chlorobenzoate has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been used as a reference compound in the development of new drugs and in the screening of potential drug candidates.
属性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChI 键 |
JAKUVHIHTFIPLL-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)







